![molecular formula C7H7ClN8O B14679071 3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes amino, chloro, and cyanohydrazinyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceuticals and other industries .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives. These products have distinct properties and applications in different fields .
Aplicaciones Científicas De Investigación
3,5-Diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it acts as a sodium channel blocker, which can affect cellular ion balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diamino-6-chloropyrazine-2-carboxylic acid: A precursor in the synthesis of the target compound.
3,5-Diamino-6-chloro-N-(N-(4-(4-(2-(hexyl(2,3,4,5,6-pentahydroxyhexyl)amino)ethoxy)phenyl)butyl)carbamimidoyl)pyrazine-2-carboxamide: A related compound with similar structural features and applications.
Uniqueness
The uniqueness of 3,5-diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H7ClN8O |
|---|---|
Peso molecular |
254.64 g/mol |
Nombre IUPAC |
3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C7H7ClN8O/c8-4-6(11)16-5(10)3(15-4)7(17)12-2-14-13-1-9/h2,13H,(H4,10,11,16)(H,12,14,17) |
Clave InChI |
JMZNVRXHAFJZQJ-UHFFFAOYSA-N |
SMILES isomérico |
C(=N/NC#N)\NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
SMILES canónico |
C(=NNC#N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




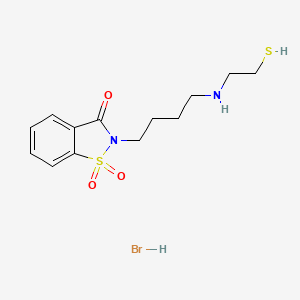
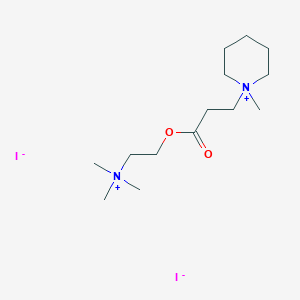
![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
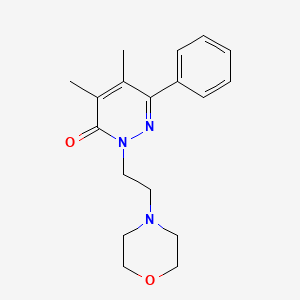
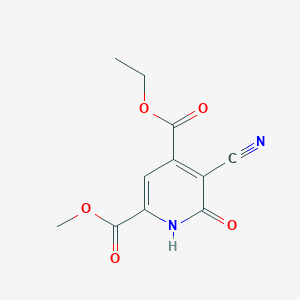
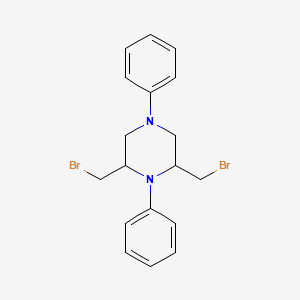
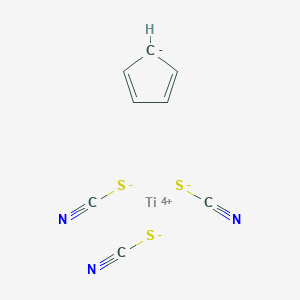
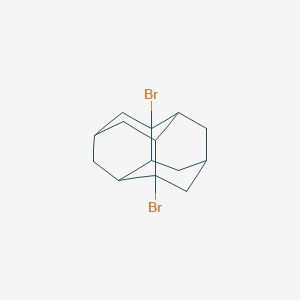

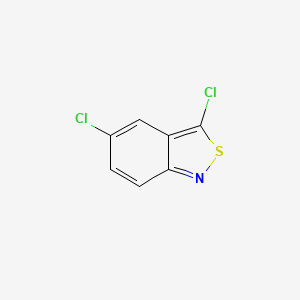

![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
